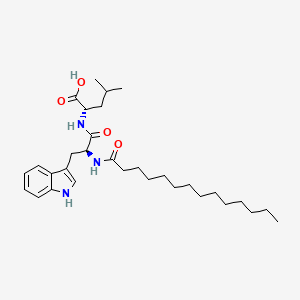
L-Leucine, N-(1-oxotetradecyl)-L-tryptophyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Leucine, N-(1-oxotetradecyl)-L-tryptophyl- is a complex organic compound that belongs to the class of peptides It is composed of the amino acids leucine and tryptophan, linked by a peptide bond, with an additional oxotetradecyl group attached to the tryptophan residue
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, N-(1-oxotetradecyl)-L-tryptophyl- typically involves the following steps:
Protection of Functional Groups: The amino and carboxyl groups of leucine and tryptophan are protected using suitable protecting groups to prevent unwanted side reactions.
Peptide Bond Formation: The protected leucine and tryptophan are coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt).
Introduction of the Oxotetradecyl Group: The oxotetradecyl group is introduced to the tryptophan residue through an acylation reaction using an appropriate acylating agent.
Deprotection: The protecting groups are removed under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable synthesis of peptides. SPPS involves the stepwise addition of protected amino acids to a solid support, followed by cleavage and purification of the desired peptide.
Análisis De Reacciones Químicas
Types of Reactions
L-Leucine, N-(1-oxotetradecyl)-L-tryptophyl- can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The oxotetradecyl group can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxotetradecyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: Oxidized derivatives of tryptophan
Reduction: Reduced derivatives of the oxotetradecyl group
Substitution: Substituted derivatives with various functional groups
Aplicaciones Científicas De Investigación
L-Leucine, N-(1-oxotetradecyl)-L-tryptophyl- has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mecanismo De Acción
The mechanism of action of L-Leucine, N-(1-oxotetradecyl)-L-tryptophyl- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may interact with G-protein coupled receptors (GPCRs) or ion channels, leading to changes in intracellular signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
- L-Leucine, N-(1-oxotetradecyl)-L-histidyl-
- L-Leucine, N-(1-oxotetradecyl)-L-phenylalanyl-
- L-Leucine, N-(1-oxotetradecyl)-L-tyrosyl-
Uniqueness
L-Leucine, N-(1-oxotetradecyl)-L-tryptophyl- is unique due to the presence of the tryptophan residue, which imparts distinct chemical and biological properties. The indole ring of tryptophan allows for unique interactions with biological targets, making this compound particularly interesting for research in medicinal chemistry and drug development.
Propiedades
Número CAS |
192722-67-1 |
|---|---|
Fórmula molecular |
C31H49N3O4 |
Peso molecular |
527.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-(tetradecanoylamino)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C31H49N3O4/c1-4-5-6-7-8-9-10-11-12-13-14-19-29(35)33-27(30(36)34-28(31(37)38)20-23(2)3)21-24-22-32-26-18-16-15-17-25(24)26/h15-18,22-23,27-28,32H,4-14,19-21H2,1-3H3,(H,33,35)(H,34,36)(H,37,38)/t27-,28-/m0/s1 |
Clave InChI |
RWSZMLVQYNCISL-NSOVKSMOSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)O |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[(4-fluorophenyl)methyl]piperazine](/img/structure/B12574212.png)
![Phosphine, tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]-](/img/structure/B12574217.png)
![Pyridine, 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-](/img/structure/B12574225.png)
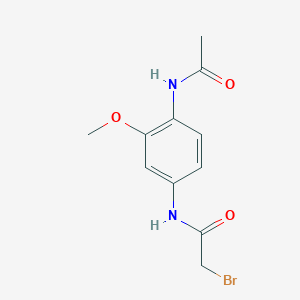
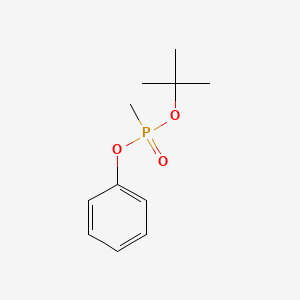
![Benzonitrile, 2-[5-[(2-butyl-1H-benzimidazol-1-yl)methyl]-2-thienyl]-](/img/structure/B12574241.png)
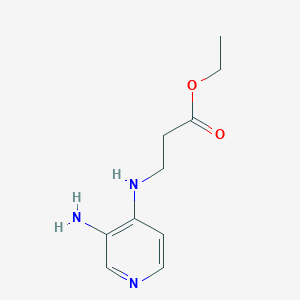
![6-Undecanone, 5-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B12574250.png)
![2-Pyrrolidinone, 5-[(1-ethoxyethoxy)methyl]-, (5S)-](/img/structure/B12574253.png)
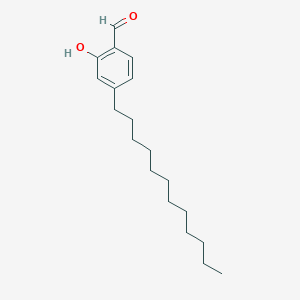
![5-Hexen-3-ol, 1-[(4-methoxyphenyl)methoxy]-4-methyl-, (3R,4S)-](/img/structure/B12574267.png)
![4-[4-(3-methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]-N-(3-phenylpropyl)pyridin-2-amine](/img/structure/B12574273.png)
![Phenol, 4-chloro-2-[phenyl[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl]-](/img/structure/B12574279.png)
